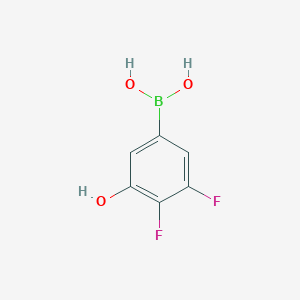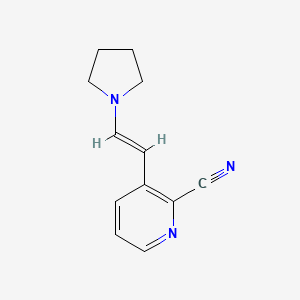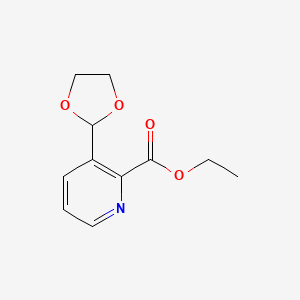
Ethyl 3-(1,3-dioxolan-2-yl)pyridine-2-carboxylate
説明
Ethyl 3-(1,3-dioxolan-2-yl)pyridine-2-carboxylate is a pyridine-based compound with a dioxolane ring attached to the pyridine ring. It is also known as Ethyl 2-pyridinecarboxylate 3,4-dihydro-2H-1,3-benzodioxin-5-yl, or Ethyl PDC. The compound has a molecular weight of 223.23 .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of Ethyl 3-(1,3-dioxolan-2-yl)pyridine-2-carboxylate is represented by the linear formula C11H13NO4 . The compound is a liquid in its physical form .Chemical Reactions Analysis
The compound has been involved in ring cleavage methodology reactions for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Physical And Chemical Properties Analysis
Ethyl 3-(1,3-dioxolan-2-yl)pyridine-2-carboxylate is a liquid . It has a molecular weight of 223.23 and is represented by the linear formula C11H13NO4 .科学的研究の応用
Synthesis and Chemical Properties
- Phosphine-Catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate undergoes [4 + 2] annulation with N-tosylimines in the presence of organic phosphine catalysts, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and regioselectivity (Zhu, Lan, & Kwon, 2003).
- Michael Additions and Stereocontrol : Metal enolates of ethyl N-[(1R,4R)-bornylidene]glycinate react with optically pure (E)-4,5-dioxy-2-pentenoates, leading to exclusive ul,lk-1,2-chiral induction in the resulting enantiomers of 4-substituted 2-oxopyrrolidine-5-carboxylates (Tatsukawa et al., 1993).
- Synthesis of Alkaloids : An intermediate in synthesizing the Pyrrolizidine Alkaloid (±)-Trachelanthamidine is ethyl 2-[2-(1,3 dioxolan-2-yl)ethyl]-5-oxopyrrolidine-3-carboxylate, a key compound in the reaction scheme (Horni, Hubáček, & Hesse, 1994).
Polymer Chemistry and Organic Synthesis
- Protecting Group in Polymer Chemistry : 2-(Pyridin-2-yl)ethanol, a derivative, serves as a protecting group for methacrylic acid, demonstrating stability under acidic conditions and resistance to catalytic hydrogenolysis (Elladiou & Patrickios, 2012).
- Synthesis of Pesticides Intermediate : Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, an intermediate in the synthesis of pesticides like chlorantraniliprole, is produced using 2,3-dichloropyridine as a starting material (Ju, 2014).
Biological Applications
- CDP Reductase Inhibitors : 3- and 5-amino-2-(1,3-dioxolan-2-yl)pyridines are used to produce compounds that act as potent inhibitors of CDP reductase activity and exhibit cytotoxicity against L1210 leukemia (Liu et al., 1996).
Photophysical Properties
- Photophysical Properties Study : Novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates were synthesized, showing a correlation between spectral-fluorescent properties and chemical structure (Ershov et al., 2019).
Safety And Hazards
特性
IUPAC Name |
ethyl 3-(1,3-dioxolan-2-yl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-14-10(13)9-8(4-3-5-12-9)11-15-6-7-16-11/h3-5,11H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKPKPVJFPFACS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=N1)C2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(1,3-dioxolan-2-yl)pyridine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



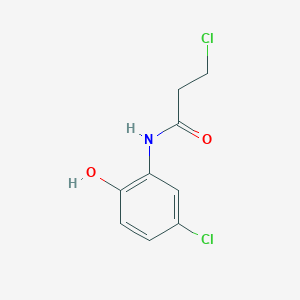
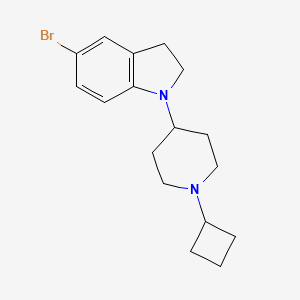
![1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-one](/img/structure/B1404639.png)
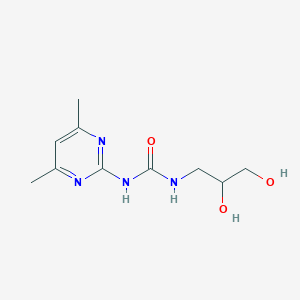
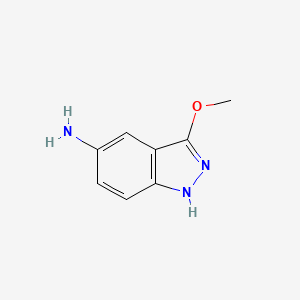
![exo-8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B1404644.png)
![9H-fluoren-9-ylmethyl N-[(1S)-2-(1H-indol-3-yl)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B1404645.png)
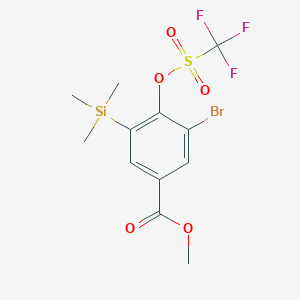
![1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-ol](/img/structure/B1404651.png)
![Methyl 2-acetamido-3-[4-(morpholin-4-yl)phenyl]propanoate](/img/structure/B1404652.png)
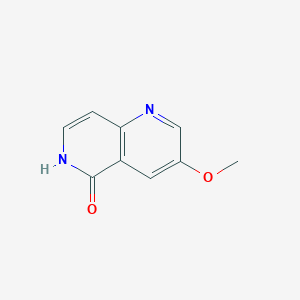
![4-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]morpholine](/img/structure/B1404656.png)
